A-Z Guide to Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside: Properties, Reactivity, and Protocols
A-Z Guide to Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside: Properties, Reactivity, and Protocols
Abstract
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is a pivotal intermediate in modern glycochemistry. This guide provides an in-depth analysis of its core chemical and physical properties, spectroscopic signature, and reactivity profile. With a focus on causality, we explore its function as a glycosyl donor, the role of its protecting groups, and the mechanisms of its activation. This document serves as a technical resource for researchers in drug development and carbohydrate synthesis, complete with detailed experimental protocols for its preparation and application in glycosylation reactions.
Molecular Identity and Physicochemical Properties
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is a synthetically derived, poly-acetylated thioglycoside.[1] The presence of the anomeric ethylthio group provides enhanced stability compared to its O-glycoside counterpart while also serving as a selectively activatable handle for glycosylation reactions.[2][3] The four acetyl groups at positions 2, 3, 4, and 6 serve as protecting groups, preventing unwanted side reactions at the hydroxyl positions and influencing the compound's reactivity and solubility.[2][4]
The core properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄O₉S | [2][5] |
| Molecular Weight | 392.41 g/mol | [2][6] |
| CAS Number | 126187-25-5 | [2][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Temperature | -20°C to 4°C | [2][5] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [7] |
Spectroscopic Signature: An Interpretive Analysis
The structure of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is unequivocally confirmed by a combination of spectroscopic techniques. Understanding these signatures is critical for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. The anomeric proton (H-1) typically appears as a doublet at a characteristic downfield shift, with a coupling constant (J₁,₂) indicative of its axial orientation in the α-anomer. The protons on the pyranose ring (H-2 to H-5) resonate in the mid-range, often showing complex coupling patterns. The H-6 protons adjacent to the primary acetate group appear as a distinct multiplet. The four acetyl groups give rise to sharp singlets in the acetate region (around 2.0-2.2 ppm), integrating to 3 protons each. The ethylthio group is identified by a quartet (CH₂) and a triplet (CH₃) in the upfield region.
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The anomeric carbon (C-1) is significantly shifted due to the attached sulfur atom. The carbons of the pyranose ring (C-2 to C-6) appear in a predictable region, while the carbonyl carbons of the four acetate groups are observed far downfield (~170 ppm). The methyl carbons of the acetates are found upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1740-1750 cm⁻¹, characteristic of the C=O stretching vibration of the ester (acetyl) groups. Additional bands corresponding to C-O and C-H stretching are also present.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is rooted in the unique properties of the thioglycosidic bond and the acetyl protecting groups.
The Role as a Glycosyl Donor
The primary application of this molecule is as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.[2][8] The anomeric ethylthio group is stable to a wide range of reaction conditions but can be selectively "activated" by a thiophilic promoter.
Mechanism of Activation: The glycosylation process is initiated by an electrophilic attack on the anomeric sulfur atom by a promoter.[9] This converts the neutral thioether into a highly reactive sulfonium ion intermediate, which is an excellent leaving group. The departure of the ethylsulfonium group, often assisted by the neighboring C-2 acetyl group, generates an oxocarbenium ion or a dioxolenium ion intermediate. This electrophilic species is then trapped by a nucleophilic hydroxyl group from a glycosyl acceptor molecule to form the desired glycosidic bond.[9]
Common thiophilic promoters include:
-
N-Iodosuccinimide (NIS) in combination with a catalytic amount of an acid like Triflic acid (TfOH).
-
Dimethyl(methylthio)sulfonium triflate (DMTST).
The choice of promoter and reaction conditions can be tuned to control the stereochemical outcome of the glycosylation.[9]
Caption: Glycosylation workflow using a thioglycoside donor.
Deprotection: The Removal of Acetyl Groups
Following glycosylation, the acetyl protecting groups can be efficiently removed to reveal the free hydroxyls for further functionalization or to yield the final target molecule. The standard method for this transformation is the Zemplén deacetylation, which involves transesterification using a catalytic amount of sodium methoxide in methanol. This reaction is typically clean, high-yielding, and proceeds under mild conditions.
Experimental Protocols
Disclaimer: These protocols are intended for professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) and safety measures must be used.
Protocol 1: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside
This procedure is adapted from established methods for thioglycoside synthesis from per-O-acetylated sugars.[12]
Materials:
-
1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose
-
Ethanethiol (Ethyl mercaptan)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add ethanethiol (1.5 eq) to the stirred solution.
-
Slowly add BF₃·OEt₂ (2.0 eq) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 3:1 to 1:1 Hexane:Ethyl Acetate) to afford the title compound as a white solid.[12]
-
Confirm the product's identity and purity using NMR spectroscopy.
Protocol 2: NIS/TfOH Promoted Glycosylation with a Primary Alcohol
This protocol describes a typical glycosylation reaction using the title compound as a donor.
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (Donor, 1.0 eq)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.2 eq)
-
N-Iodosuccinimide (NIS, 1.3 eq), recrystallized
-
Trifluoromethanesulfonic acid (TfOH), as a stock solution in DCM
-
Activated molecular sieves (4 Å)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C).
-
Add NIS to the cold suspension.
-
Add a catalytic amount of TfOH (typically 0.1 eq) dropwise.
-
Stir the reaction at -40°C, monitoring progress by TLC.
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or a saturated solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove molecular sieves.
-
Wash the filtrate with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired disaccharide.
Conclusion
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is a robust and versatile building block in carbohydrate chemistry.[8] Its well-defined chemical properties—stability, selective activation, and predictable reactivity—make it an invaluable tool for the controlled synthesis of complex glycostructures.[2] A thorough understanding of its spectroscopic characteristics and the mechanistic principles behind its application is essential for its effective use in research and development, particularly in the fields of immunology, vaccine design, and drug discovery.[2]
References
-
MySkinRecipes. Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside. [Online] Available at: [Link]
-
PubChem. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | C16H24O9S. [Online] Available at: [Link]
-
ACS Publications. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B | ACS Omega. [Online] Available at: [Link]
-
SpectraBase. ETHYL-2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSIDE. [Online] Available at: [Link]
-
PubChem. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions. [Online] Available at: [Link]
-
ElectronicsAndBooks. Diastereoselective thioglycosylation of peracetylated glycosides catalyzed by in situ generated iron(III). [Online] Available at: [Link]
-
MDPI. Activation of Thioglycosides with Copper(II) Bromide. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Activation of thioglycosides under mild alkylation conditions. [Online] Available at: [Link]
-
PubChem. Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. [Online] Available at: [Link]
-
ResearchGate. Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-Dgalactopyranoside, C16H24O9S. [Online] Available at: [Link]
-
CD BioGlyco. Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside. [Online] Available at: [Link]
-
AMERICAN ELEMENTS. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. [Online] Available at: [Link]
Sources
- 1. Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside - CD BioGlyco [bioglyco.com]
- 2. Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside [myskinrecipes.com]
- 3. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | C16H24O9S | CID 14078058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthose.com [synthose.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
